molecular formula C14H17N3O4S B2395504 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate CAS No. 381731-72-2

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate

Cat. No.: B2395504
CAS No.: 381731-72-2
M. Wt: 323.37
InChI Key: LTJWTMRPPLYORZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate typically involves the condensation of 2-aminothiophene derivatives with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method includes the reaction of 2-aminothiophene with 2-chloro-4,6-dimethylpyrimidine in the presence of a base, such as potassium carbonate, under reflux conditions . The resulting intermediate is then treated with piperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzyme activity or modulate receptor function . This interaction can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.C2H2O4/c1-9-13-11(15-6-3-2-4-7-15)10-5-8-16-12(10)14-9;3-1(4)2(5)6/h5,8H,2-4,6-7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJWTMRPPLYORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N3CCCCC3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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